Computed LogP Divergence Between 4- and 2-Positional Isomers Across Independent Prediction Sources
Lipophilicity (LogP) is a critical determinant of compound solubility, permeability, and metabolic stability. Independent vendor-reported computed LogP values diverge between the 4- and 2-substituted regioisomers depending on the prediction method employed. The 4-isomer (target compound) is reported with a LogP of 0.2482 at one source , while the 2-isomer is reported with a LogP of 0.533 at a different source . Notably, a third vendor reports identical LogP values (0.2482) for both isomers, likely reflecting the use of an atom-based algorithm that does not capture regioisomeric electronic effects . This vendor-dependent variability in predicted LogP highlights that 4- and 2-isomers are not computationally equivalent and that procurement based on assumed identical properties is unjustified without isomer-specific experimental determination.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.2482 (Leyan/ChemScene computational prediction) |
| Comparator Or Baseline | LogP = 0.533 (Fluorochem computational prediction for 2-isomer) ; LogP = 0.2482 (ChemScene computational prediction for 2-isomer) |
| Quantified Difference | ΔLogP = 0.2848 between 4-isomer (Leyan) and 2-isomer (Fluorochem); ΔLogP = 0 between both isomers when using the same prediction engine (ChemScene) |
| Conditions | Computational prediction; no experimental LogD7.4 or LogP data available for either isomer |
Why This Matters
Divergent LogP predictions across isomer-specific data sources indicate that assumed lipophilicity equivalence is unwarranted, directly impacting formulation strategy decisions, DMPK optimization, and the interpretability of SAR studies.
